molecular formula C22H28N2O2 B268906 N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide

N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide

Cat. No. B268906
M. Wt: 352.5 g/mol
InChI Key: SRMRWRIGGPEUJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide, also known as Compound X, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X is not yet fully understood. However, it is believed to act on the central nervous system by modulating the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. It has been found to exhibit a high affinity for the dopamine D2 receptor, which may explain its potential use in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, indicating its potential use as an analgesic and anti-inflammatory agent. Additionally, it has been found to exhibit anticonvulsant properties, suggesting its potential use in the treatment of epilepsy. N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X has also been found to improve cognitive function and memory in animal models, indicating its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X is its high yield during synthesis, making it readily available for laboratory experiments. Additionally, it has shown promising results in various scientific research fields, indicating its potential use as a therapeutic agent. However, one of the limitations of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X is its limited availability in the market, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the research and development of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X. One potential direction is to further investigate its potential use as an antidepressant and anxiolytic agent. Additionally, more research is needed to understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X and its potential use in the treatment of neurological disorders. Furthermore, the development of new derivatives of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It has shown promising results in various scientific research fields, including anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has potential use in the treatment of neurological disorders, including Parkinson's disease and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X and its potential use as a therapeutic agent.

Synthesis Methods

The synthesis of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X involves the reaction between 1-benzyl-4-piperidone and 2-(2,6-dimethylphenoxy)acetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified using column chromatography to obtain a pure compound. The yield of N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X is generally high, and the process is relatively straightforward.

Scientific Research Applications

N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X has been found to exhibit potential therapeutic applications in various scientific research fields. It has been studied extensively for its anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has shown promising results in the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide X has also been studied for its potential use as an antidepressant and anxiolytic agent.

properties

Product Name

N-(1-benzyl-4-piperidinyl)-2-(2,6-dimethylphenoxy)acetamide

Molecular Formula

C22H28N2O2

Molecular Weight

352.5 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C22H28N2O2/c1-17-7-6-8-18(2)22(17)26-16-21(25)23-20-11-13-24(14-12-20)15-19-9-4-3-5-10-19/h3-10,20H,11-16H2,1-2H3,(H,23,25)

InChI Key

SRMRWRIGGPEUJS-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NC2CCN(CC2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.